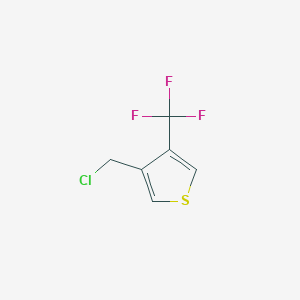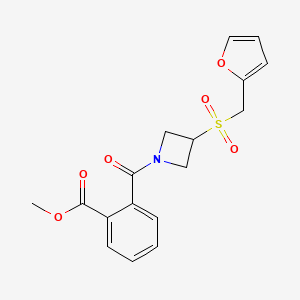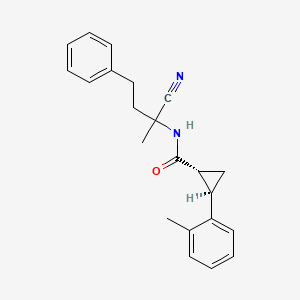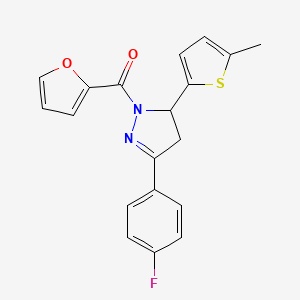![molecular formula C24H20FN3O5S B2498312 (2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866348-18-7](/img/structure/B2498312.png)
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chromene compound class, including derivatives like the one , is known for a wide range of biological activities and chemical properties. Chromene derivatives have been extensively studied for their pharmacological potential and chemical behavior under various conditions.
Synthesis Analysis
Synthesis methods for chromene derivatives often involve palladium-catalyzed reactions, oxidative cyclization, and methoxycarbonylation processes. These methods provide efficient routes to complex chromene structures with high yields and selectivity. For example, the palladium-catalyzed oxidative cyclization-methoxycarbonylation approach has been used to synthesize heterocyclic derivatives with high yields (Pancrazzi et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which may exhibit various conformations. X-ray crystallography studies reveal that the chromene ring can adopt planar or non-planar conformations depending on the substitution pattern and the nature of the substituents (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. These reactions are influenced by the electronic and steric properties of the substituents on the chromene core. The reactivity of chromene derivatives makes them versatile intermediates in the synthesis of complex organic molecules.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the nature of the substituents. For instance, the introduction of fluorine atoms can significantly affect the physical properties by altering the molecular polarity and crystal packing (Sinha et al., 2012).
Applications De Recherche Scientifique
Chemical Sensing
Highly Selective Chemosensors : Research on coumarin derivatives, which are structurally similar to the specified compound, has led to the development of highly selective chemosensors for detecting ions like Cu2+ and H2PO4−. These chemosensors exhibit an "on-off-on" fluorescence response, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Meng et al., 2018).
Material Science
Electrochromic and Electrofluorescent Materials : Investigations into polyamides with bis(diphenylamino)-fluorene units, which share a resemblance in molecular functionality with the specified compound, have shown promising applications in creating materials that exhibit dual-switching electrochromic and electrofluorescent properties. These materials are characterized by excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, suggesting their utility in advanced display and sensor technologies (Sun et al., 2016).
Organic Synthesis
Advanced Organic Synthesis Techniques : The synthesis of chromene derivatives, closely related to the compound of interest, showcases the versatility of these compounds in organic synthesis. Techniques such as the one-pot three-component protocol for creating indolyl-4H-chromene-3-carboxamides highlight their potential as intermediates in the synthesis of antioxidant and antibacterial agents, indicating a wide range of applications in pharmaceutical and chemical industries (Subbareddy & Sumathi, 2017).
Environmental Applications
Degradation of Environmental Pollutants : The study on the stability and degradation of fluorotelomer sulfonate, a compound related to perfluoroalkyl and polyfluoroalkyl substances (PFAS), under advanced oxidation processes, suggests potential applications in environmental remediation. The efficient degradation pathways identified for these compounds imply that structurally similar compounds, such as the one , could be explored for their environmental persistence and degradation behavior, contributing to pollution control and environmental protection (Yang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKTUZOAQENO-PNHLSOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)


![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)
![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)




![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)